Cas no 2243-06-3 (Androst-4-ene-3,6,17-trione)

Androst-4-ene-3,6,17-trione structure
商品名:Androst-4-ene-3,6,17-trione
Androst-4-ene-3,6,17-trione 化学的及び物理的性質
名前と識別子
-
- 4-Androstene-3,6,17-trione
- 4-Androstenetrione
- Androst-4-ene-3,6,17-trione
- (8R,9S,10R,13S,14S)-10,13-dimethyl-1,2,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,6,17-trione
- 4-ANDROSTEN-3,6,17-TRIONE
- 4-Androstenetriol
- 2243-06-3
- A816194
- NS00124374
- D87893
- 6-Oxo-androstenedione
- J352.701H
- UNII-L8L0381OBP
- 4-AT
- AKOS015919217
- (8R, 9S, 10R, 13S, 14S)-10, 13-dimethyl-1, 2, 7, 8, 9, 11, 12, 14, 15, 16-decahydrocyclopenta[a]phenanthrene-3, 6, 17-trione
- L8L0381OBP
- (8R,9S,10R,13S,14S)-10,13-dimethyl-7,8,9,10,11,12,13,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,6,17(2H)-trione
- 4-etioallocholen-3,6,17-trione
- (3aS,3bR,9aR,9bS,11aS)-9a,11a-dimethyl-1H,2H,3H,3aH,3bH,4H,5H,7H,8H,9H,9aH,9bH,10H,11H,11aH-cyclopenta[a]phenanthrene-1,5,7-trione
- SCHEMBL42712
- 6-OXO
- DTXSID60862888
- 10,13-Dimethyl-1,2,7,8,9,10,11,12,13,14,15,16-dodecahydro-cyclopenta[a]phenanthrene-3,6,17-trione
- Q4637100
- 6-OXO-ADION
- 6-oxoandrostenedione
- DTXCID601333654
- CHEMBL5290788
-
- MDL: MFCD00199643
- インチ: 1S/C19H24O3/c1-18-7-5-11(20)9-15(18)16(21)10-12-13-3-4-17(22)19(13,2)8-6-14(12)18/h9,12-14H,3-8,10H2,1-2H3/t12-,13-,14-,18+,19-/m0/s1
- InChIKey: PJMNEPMSGCRSRC-IEVKOWOJSA-N
- ほほえんだ: C[C@@]12CCC(=O)C=C2C(=O)C[C@H]3[C@@H]4CCC(=O)[C@@]4(C)CC[C@@H]31
計算された属性
- せいみつぶんしりょう: 300.17300
- どういたいしつりょう: 300.173
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 22
- 回転可能化学結合数: 0
- 複雑さ: 616
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 5
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 51.2A^2
- 疎水性パラメータ計算基準値(XlogP): 2.1
じっけんとくせい
- 色と性状: イエローソリッド
- 密度みつど: 1.18
- ゆうかいてん: 223-224 ºC
- ふってん: 460°Cat760mmHg
- フラッシュポイント: 198.5°C
- 屈折率: 1.56
- ようかいど: Chloroform (Slightly)
- PSA: 51.21000
- LogP: 3.26640
Androst-4-ene-3,6,17-trione 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM128185-1g |
(8R,9S,10R,13S,14S)-10,13-dimethyl-7,8,9,10,11,12,13,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,6,17(2H)-trione |
2243-06-3 | 95% | 1g |
$281 | 2024-07-28 | |
Chemenu | CM128185-1g |
(8R,9S,10R,13S,14S)-10,13-dimethyl-7,8,9,10,11,12,13,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,6,17(2H)-trione |
2243-06-3 | 95% | 1g |
$281 | 2021-06-15 | |
TRC | A637565-5mg |
Androst-4-ene-3,6,17-trione |
2243-06-3 | 5mg |
$ 129.00 | 2023-04-19 | ||
A2B Chem LLC | AF28513-10mg |
Androst-4-ene-3,6,17-trione |
2243-06-3 | 10mg |
$538.00 | 2024-04-20 | ||
TRC | A637565-100mg |
Androst-4-ene-3,6,17-trione |
2243-06-3 | 100mg |
$ 1246.00 | 2023-04-19 | ||
Chemenu | CM128185-5g |
(8R,9S,10R,13S,14S)-10,13-dimethyl-7,8,9,10,11,12,13,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,6,17(2H)-trione |
2243-06-3 | 95% | 5g |
$842 | 2021-06-15 | |
TRC | A637565-10mg |
Androst-4-ene-3,6,17-trione |
2243-06-3 | 10mg |
$ 178.00 | 2023-04-19 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-207292-10 mg |
Androst-4-ene-3,6,17-trione, |
2243-06-3 | 10mg |
¥2,482.00 | 2023-07-10 | ||
Chemenu | CM128185-5g |
(8R,9S,10R,13S,14S)-10,13-dimethyl-7,8,9,10,11,12,13,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,6,17(2H)-trione |
2243-06-3 | 95% | 5g |
$842 | 2024-07-28 | |
TRC | A637565-50mg |
Androst-4-ene-3,6,17-trione |
2243-06-3 | 50mg |
$ 844.00 | 2023-04-19 |
Androst-4-ene-3,6,17-trione 関連文献
-
1. Oxidations of enone systems in steroids by oxidizers with reversible redox potentialJan Jasiczak J. Chem. Soc. Perkin Trans. 1 1988 2687
-
Inna S. Levina Russ. Chem. Rev. 1998 67 975
-
3. Steroids. Part LII. Synthesis of steroidal hormone analogues hydroxylated at C(6)C. Amendolla,G. Rosenkranz,Franz Sondheimer J. Chem. Soc. 1954 1226
-
James R. Hanson,Ismail Kiran,Natheer F. Masarweh,Cavit Uyanik J. Chem. Res. (S) 1998 493
-
5. 533. Steroids and related compounds. Part VI. The stereochemical configuration and dehydration of the isomeric androstane-3 : 5 : 6-triol-onesM. Davis,V. Petrow J. Chem. Soc. 1949 2536
-
6. Aromatization of some 4,5-epoxy-3-hydroxysteroidsD. Baldwin,J. R. Hanson J. Chem. Soc. Perkin Trans. 1 1972 1889
-
7. 627. Steroids and related compounds. Part VII. Some derivatives of 5-methyl-10-norandrost-8(9)-ene-3 : 6-diol-17-oneM. Davis,V. Petrow J. Chem. Soc. 1949 2973
-
Jorge A. R. Salvador,Jo?o F. S. Carvalho,Marco A. C. Neves,Samuel M. Silvestre,Alcino J. Leit?o,M. Manuel C. Silva,M. Luisa Sá e Melo Nat. Prod. Rep. 2013 30 324
-
9. 768. Modified steroid hormones. Part XVIII. The microbiological hydroxylation of 4-methyltestosterone with Rhizopus nigricansD. N. Kirk,V. Petrow,M. H. Williamson J. Chem. Soc. 1960 3872
-
10. Reactions of derivatives of steroidal 3,4,5- and 3,5,6-triols with hydrobromic acidDerek Baldwin,James R. Hanson,Ann M. Holtom J. Chem. Soc. Perkin Trans. 1 1973 2687
推奨される供給者
Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

河南东延药业有限公司
ゴールドメンバー
中国のサプライヤー
大量
